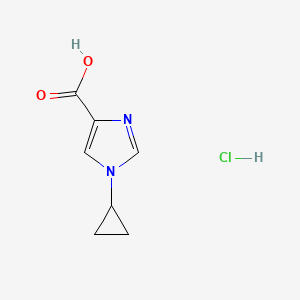
Diacetylpteroic acid
説明
The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, etc.). It may also include information on where it is commonly found or produced and its uses .
Synthesis Analysis
This involves detailing how the compound is synthesized. This could involve a series of chemical reactions, with specific reagents and conditions .Molecular Structure Analysis
The molecular structure analysis would involve a detailed study of the compound’s structure, often using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, and would detail the products of these reactions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting and boiling points, its solubility in various solvents, and its spectral properties .科学的研究の応用
Metabolic Importance in Clinical Contexts
Research on acetone bodies, which include diacetylpteroic acid, highlights its significance in understanding disordered metabolism. This research area has seen valuable contributions from various scientists and shows promise for therapeutic and prophylactic applications in metabolic disorders (Hart, 1908).
Role in Fermentation and Food Microbiology
Diacetylpteroic acid is a major flavor metabolite produced by lactic acid bacteria (LAB) during fermentation processes. Its presence in wine and fermented dairy products is critical for flavor and aroma, impacting the overall quality and consumer appeal of these products. The biosynthesis of diacetylpteroic acid is influenced by factors like malolactic bacterial strain and various chemical and physical parameters of the fermentation environment (Bartowsky & Henschke, 2004).
Genetic Engineering for Enhanced Production
Genetic manipulation of diacetyl metabolism pathways in Lactococcus lactis has been explored to control and enhance the production of diacetylpteroic acid. By altering genes related to alpha-acetolactate synthesis and its decarboxylation, scientists can directly influence the levels of diacetylpteroic acid in fermented foods (Swindell et al., 1996).
Antimicrobial Properties
Diacetylpteroic acid exhibits antimicrobial properties, particularly effective against various bacteria and yeast strains. This property makes it a valuable compound in food preservation and safety, especially in controlling foodborne pathogens like E. coli O157:H7 and Salmonella Typhimurium during meat fermentation (Jay, 1982).
Influence on Human Health
Recent studies have investigated the impact of diacetylpteroic acid on human health, particularly its effect on satiety hormones like glucagon-like peptide-1 (GLP-1). This research provides insights into how food flavors, like diacetylpteroic acid, can influence hormonal responses and potentially affect food consumption behaviors (McCarthy et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[(2-acetamido-4-oxo-3H-pteridin-6-yl)methyl-acetylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O5/c1-9(25)20-18-22-15-14(16(27)23-18)21-12(7-19-15)8-24(10(2)26)13-5-3-11(4-6-13)17(28)29/h3-7H,8H2,1-2H3,(H,28,29)(H2,19,20,22,23,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYORKQNRCBWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)CN(C3=CC=C(C=C3)C(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279977 | |
| Record name | 4-(acetyl{[2-(acetylamino)-4-oxo-1,4-dihydropteridin-6-yl]methyl}amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetylpteroic acid | |
CAS RN |
70844-36-9 | |
| Record name | Diacetylpteroic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(acetyl{[2-(acetylamino)-4-oxo-1,4-dihydropteridin-6-yl]methyl}amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



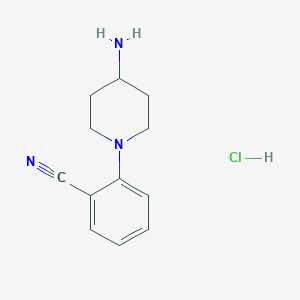
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride](/img/structure/B1384076.png)
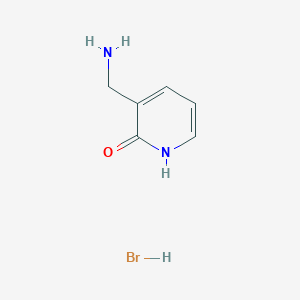
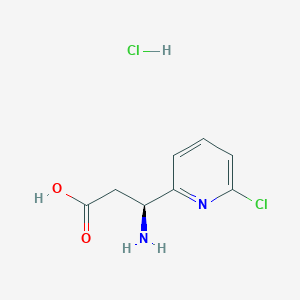
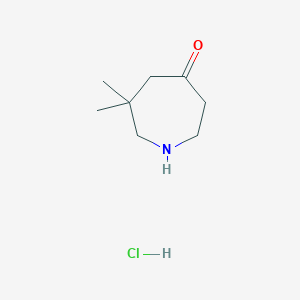
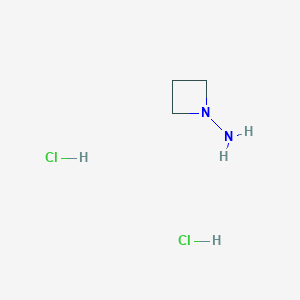
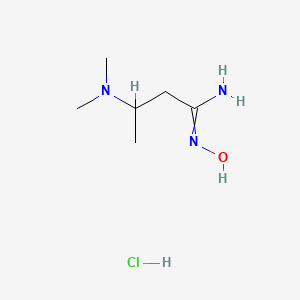
![1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1384086.png)
![3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B1384088.png)
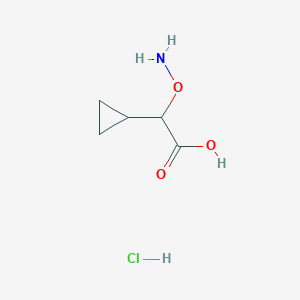
![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans](/img/structure/B1384094.png)
![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride](/img/structure/B1384095.png)
![3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B1384097.png)
